N-Myristoyltransferase (NMT) Binding Affinity: Myristoyl-CoA Outcompetes Acetyl-CoA by Three Orders of Magnitude
Despite similar kcat and Km values in isolation, myristoyl-CoA dominates over acetyl-CoA in competitive NMT1 binding. The estimated dissociation constant (Kd) of human NMT1 for myristoyl-CoA is 14.7 nM, compared to 10.1 µM for acetyl-CoA—a ~687-fold difference in binding affinity [1]. When both substrates are present at equimolar concentrations, NMT1 catalyzes myristoylation almost exclusively, a phenomenon driven entirely by binding affinity rather than catalytic turnover [2]. This demonstrates that in any cellular or in vitro system containing mixed acyl-CoA pools, myristoylation will predominate over acetylation by NMT1 irrespective of relative substrate concentrations.
| Evidence Dimension | NMT1 binding affinity (Kd) |
|---|---|
| Target Compound Data | 14.7 nM (estimated Kd) |
| Comparator Or Baseline | Acetyl-CoA: 10.1 µM (estimated Kd) |
| Quantified Difference | ~687-fold tighter binding (myristoyl-CoA vs acetyl-CoA) |
| Conditions | Human NMT1 enzyme; in vitro binding assay |
Why This Matters
Procurement of myristoyl-CoA, rather than acetyl-CoA or shorter-chain analogs, is essential for experiments involving NMT-dependent acylation where physiologically relevant substrate competition must be modeled.
- [1] Su, D., et al. (2021). Binding Affinity Determines Substrate Specificity and Enables Discovery of Substrates for N-Myristoyltransferases. ACS Chem Biol, 16(12):2865-2874. DOI: 10.1021/acschembio.1c00678. View Source
- [2] Bhatnagar, R.S., et al. (1997). Titration calorimetric analysis of AcylCoA recognition by myristoylCoA:protein N-myristoyltransferase. Biochemistry, 36(22):6700-6708. DOI: 10.1021/bi962807n. View Source
